Stat3-IN-1 was developed as part of ongoing research to inhibit the STAT3 signaling pathway, which is often dysregulated in cancerous cells. The compound has been synthesized and characterized through various methods aimed at understanding its efficacy and mechanism of action against STAT3.
Stat3-IN-1 falls under the category of small molecule inhibitors specifically designed to target transcription factors. It is classified as a pharmacological agent with potential applications in oncology and immunology.
The synthesis of Stat3-IN-1 involves several key steps typically associated with organic chemistry techniques. These may include:
The synthesis often utilizes established protocols for creating small molecules that inhibit protein-protein interactions or disrupt signaling pathways. The precise synthetic route can vary based on the desired modifications to enhance potency or selectivity against STAT3.
The molecular structure of Stat3-IN-1 can be elucidated through techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These techniques provide insights into the three-dimensional arrangement of atoms within the compound, which is critical for understanding its interaction with the STAT3 protein.
Key structural features typically include functional groups that allow for specific binding to the active site of STAT3. The molecular formula, molecular weight, and specific stereochemistry are essential data points for characterizing Stat3-IN-1.
Stat3-IN-1 undergoes specific chemical reactions that facilitate its interaction with STAT3. These reactions may include:
Kinetic studies can be performed to assess the binding affinity of Stat3-IN-1 for STAT3, often using surface plasmon resonance or isothermal titration calorimetry to quantify these interactions.
The mechanism by which Stat3-IN-1 exerts its effects involves:
Studies have demonstrated that treatment with Stat3-IN-1 leads to decreased expression of STAT3 target genes involved in proliferation and survival pathways in cancer cells.
Stat3-IN-1 exhibits specific physical properties such as:
Chemical properties include stability under physiological conditions, reactivity with other biomolecules, and potential metabolic pathways when administered in vivo. Data on these properties can guide dosing regimens and formulation strategies.
Stat3-IN-1 has significant potential applications in scientific research and clinical settings, including:
STAT3 activation requires phosphorylation at tyrosine 705 (pTyr705), which facilitates SH2 domain-mediated homodimerization. The dimer then translocates to the nucleus and binds specific DNA response elements (e.g., TTCCGGGAA) via its DNA-binding domain (DBD; residues 320–464) [2] [8]. STAT3-IN-1 (C₂₈H₂₉NO₆; MW: 475.53 g/mol) disrupts this process by targeting the SH2 domain, a conserved region critical for phosphotyrosine recognition and dimer stabilization [5] [9]. Computational docking reveals that STAT3-IN-1 occupies three subpockets within the SH2 domain:
This binding induces allosteric changes that destabilize the STAT3 dimer interface, reducing DNA affinity by 70% in electrophoretic mobility shift assays (EMSA) [6]. Mutagenesis studies confirm that deletions in the DBD (e.g., residues 400–411) alter STAT3’s DNA-binding specificity and suppress tumor growth, corroborating STAT3-IN-1’s mechanism [6].
Table 1: Structural Domains of STAT3 Targeted by Inhibitors
Domain | Function | STAT3-IN-1 Binding Site | Effect on STAT3 |
---|---|---|---|
SH2 | Phosphotyrosine recognition, dimerization | pY+0, pY+1, pY-X subpockets | Prevents dimerization |
DNA-binding domain (DBD) | DNA recognition | N/A (allosteric inhibition) | Reduces DNA affinity by 70% |
Transactivation domain (TAD) | Transcriptional activation | Not targeted | Unaffected |
STAT3-IN-1 acts as a competitive antagonist by mimicking phosphopeptide ligands that bind the SH2 domain. Fluorescence polarization assays demonstrate direct competition with the high-affinity gp130-derived phosphopeptide GpYLPQTV (IC₅₀ = 1.82 μM in HT29 colon cancer cells) [5] [10]. Unlike natural ligands, STAT3-IN-1 incorporates non-hydrolyzable chemical groups that resist cytosolic phosphatases, enhancing its stability [10]. Key characteristics include:
Table 2: Binding Affinities of STAT3 Inhibitors
Compound | STAT3-SH2 IC₅₀ (μM) | STAT1-SH2 IC₅₀ (μM) | Selectivity Ratio (STAT1:STAT3) |
---|---|---|---|
STAT3-IN-1 | 1.82 | 31.0 | 17.0 |
Stattic | 5.10 | 5.30 | 1.04 |
S3I-201 | 10.5 | 86.2 | 8.21 |
Beyond canonical Tyr705 phosphorylation, STAT3-IN-1 modulates non-canonical pathways:
Table 3: STAT3-IN-1 Effects on Non-Canonical STAT3 Pathways
Pathway | Key Components | STAT3-IN-1 Action | Functional Outcome |
---|---|---|---|
Mitochondrial STAT3 | Ser727 phosphorylation, K685 acetylation | Inhibits acetylation & mitochondrial translocation | Reduces OXPHOS, increases ROS |
Unphosphorylated STAT3 | uSTAT3/NF-κB complexes, EMT genes | Disrupts DNA binding | Suppresses metastasis, enhances chemosensitivity |
Immune evasion | PD-L1, IL-10 expression | Downregulates transcription | Reverses T-cell suppression |
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